O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine
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Overview
Description
O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxy group attached to the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine typically involves the protection of the amino group of L-serine using tert-butoxycarbonyl (Boc) protecting groups. The synthesis can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions: O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine can undergo various types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the tert-butoxy group.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine is used as a building block for the synthesis of more complex molecules. It serves as a protected form of serine, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound can be used to study the role of serine in various biochemical pathways. It can also be employed in the synthesis of peptides and proteins with specific modifications.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can be used to develop prodrugs that release active serine derivatives in the body.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, releasing the active serine derivative . This process can be catalyzed by acids such as trifluoroacetic acid or hydrochloric acid. The released serine derivative can then participate in various biochemical reactions, targeting specific molecular pathways.
Comparison with Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide, used for deprotonation and elimination reactions.
tert-Butyl Ethers: Compounds with tert-butoxy groups used as oxygenated additives in motor gasoline.
Uniqueness: O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine is unique due to its specific structure, which combines the properties of tert-butoxy groups with the reactivity of serine. This combination allows for selective protection and deprotection reactions, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H17NO5 |
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Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-7(11)5-14-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
OWWAJFUNIXPXLF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(C(=O)O)N |
Origin of Product |
United States |
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